molecular formula C26H19BrN2O5 B12032693 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12032693
M. Wt: 519.3 g/mol
InChI Key: QRVJBISTFDSVIT-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid with 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Reduction of Carbonyl Group: Formation of the corresponding alcohol.

    Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound can be used in the design of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid: Shares the quinoline core but lacks the nitro and oxoethyl groups.

    2-(4-Methyl-3-nitrophenyl)-2-oxoethyl chloride: Contains the nitro and oxoethyl groups but lacks the quinoline core.

    4-Bromo-2-(4-methyl-3-nitrophenyl)quinoline: Similar structure but lacks the carboxylate group.

Uniqueness

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and quinoline groups allows for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H19BrN2O5

Molecular Weight

519.3 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C26H19BrN2O5/c1-15-3-10-22-20(11-15)21(13-23(28-22)17-6-8-19(27)9-7-17)26(31)34-14-25(30)18-5-4-16(2)24(12-18)29(32)33/h3-13H,14H2,1-2H3

InChI Key

QRVJBISTFDSVIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

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